molecular formula C13H9BrCl2N4O2 B2904673 7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1278662-16-0

7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2904673
CAS RN: 1278662-16-0
M. Wt: 404.05
InChI Key: QYRAIVBOBAUVBP-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine core, with various substituents at the indicated positions. The presence of multiple aromatic rings and a variety of substituents would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich aromatic rings and the various substituents. For example, the bromo group might make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple halogens might increase its density and boiling point compared to simpler purine derivatives .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Many purine derivatives act by mimicking the natural purines adenine and guanine, thereby interfering with DNA and RNA synthesis .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of halogens suggests that it could be harmful if ingested or inhaled, and it might be irritating to the skin and eyes .

Future Directions

The study of novel purine derivatives is a vibrant field, with potential applications in medicine and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

properties

IUPAC Name

8-bromo-7-[(2,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2N4O2/c1-19-10-9(11(21)18-13(19)22)20(12(14)17-10)5-6-2-3-7(15)4-8(6)16/h2-4H,5H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRAIVBOBAUVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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